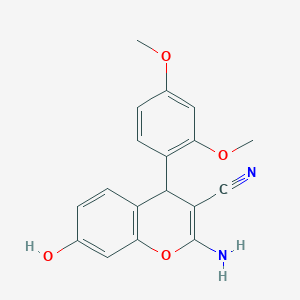![molecular formula C13H8ClN3O2 B11051056 4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B11051056.png)
4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Materials: The oxazole-pyridine intermediate and 4-chlorobenzoyl chloride.
Reaction Conditions: The reaction is typically performed in an inert solvent like dichloromethane, with a base such as pyridine to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multi-step organic synthesis
-
Formation of the Oxazole-Pyridine Core
Starting Materials: 2-aminopyridine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions to form the oxazole ring.
化学反応の分析
Types of Reactions
4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Products: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
-
Oxidation and Reduction Reactions
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) to reduce the oxazole ring.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific kinases involved in cell proliferation.
作用機序
The mechanism of action of 4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways that the kinase regulates. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-chloro-N-(pyridin-3-yl)benzamide: Lacks the oxazole ring, which may affect its binding affinity and specificity.
N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide: Contains a pyrazolo-pyridine ring instead of the oxazole-pyridine ring, which can alter its biological activity.
Uniqueness
4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is unique due to its specific structural features, such as the fused oxazole-pyridine ring system, which can confer distinct biological activities and binding properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H8ClN3O2 |
|---|---|
分子量 |
273.67 g/mol |
IUPAC名 |
4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-5-3-8(4-6-9)12(18)16-11-10-2-1-7-15-13(10)19-17-11/h1-7H,(H,16,17,18) |
InChIキー |
LDMJPJDUGIRCJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)ON=C2NC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050976.png)
![2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11050984.png)
![5,8-Dimethoxy-4-methyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoline](/img/structure/B11050985.png)

![Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]-](/img/structure/B11050990.png)
![Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate](/img/structure/B11050992.png)
![4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11050993.png)
![3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051001.png)
![N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide](/img/structure/B11051009.png)
![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate](/img/structure/B11051010.png)
![(1S,2S,5R)-2-[5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11051014.png)
![1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11051015.png)
![N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-iodobenzamide](/img/structure/B11051026.png)
